

# A Comparative Guide to Anthralin (Dithranol) Efficacy in Psoriasis Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Anthralin**

Cat. No.: **B1665566**

[Get Quote](#)

For researchers and drug development professionals, understanding the efficacy and mechanisms of action of topical psoriasis treatments is paramount. This guide provides a comprehensive comparison of **anthralin**, also known as dithranol, a long-standing and effective treatment for psoriasis. While the initial query sought a comparison between **anthralin** and dithranol, it is crucial to note that these are two names for the same chemical compound. Therefore, this guide will focus on the efficacy of dithranol (**anthralin**) and, to fulfill the comparative aspect, will contrast it with a structurally related analogue, butantrone.

## Unraveling the Nomenclature: Anthralin and Dithranol

**Anthralin** and dithranol are synonymous terms for the same active pharmaceutical ingredient, 1,8-dihydroxy-9(10H)-anthracenone.<sup>[1]</sup> This compound has been a cornerstone in the topical treatment of psoriasis for many years due to its potent anti-proliferative and anti-inflammatory effects.<sup>[2][3]</sup>

## Comparative Efficacy: Dithranol vs. Butantrone

To provide a meaningful comparison, this guide examines the clinical performance of dithranol against butantrone, a 10-acyl analogue of dithranol. A study comparing equimolar concentrations of the two compounds in a paraffin-based stick formulation for the ambulatory treatment of psoriasis provides valuable insights into their relative efficacy and side effect profiles.<sup>[4]</sup>

| Parameter              | Dithranol (3%)                               | Butantrone<br>(4% -<br>equimolar to<br>3% Dithranol)                                                                    | Key Findings                                                                                                            | Reference |
|------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| Antipsoriatic Activity | Effective                                    | Almost equal to dithranol                                                                                               | Both compounds demonstrated comparable efficacy in improving psoriasis plaques.                                         | [4]       |
| Skin Staining          | Significant                                  | Significantly milder after 2 to 10 weeks of treatment                                                                   | Butantrone showed a notable advantage in causing less skin discoloration.                                               | [4]       |
| Clothing Staining      | Marked, especially in the first three months | Less staining for up to three months of use                                                                             | Butantrone offered a cosmetic advantage in the initial months of treatment.                                             | [4]       |
| Irritation             | Initial irritation observed                  | Maximum irritation reached after 6 to 10 weeks, but on average remained below the initial irritation level of dithranol | While butantrone caused delayed irritation in some patients, it was generally less irritating initially than dithranol. | [4]       |

|                   |                                       |                                                               |                                                                                                                |
|-------------------|---------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Patient Tolerance | 4 patients tolerated dithranol better | 1 patient who could not use dithranol cleared with butantrone | Patient tolerance varied, with some individuals responding more favorably to one treatment over the other. [4] |
|-------------------|---------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|

## Mechanism of Action of Dithranol (Anthralin)

The therapeutic effects of dithranol in psoriasis are multifaceted and not yet fully elucidated.[2] However, several key mechanisms have been identified:

- Inhibition of Keratinocyte Hyperproliferation: Dithranol slows down the rapid cell division characteristic of psoriatic plaques by inhibiting DNA synthesis.[2][3]
- Anti-inflammatory Effects: It modulates the inflammatory response by interfering with mitochondrial function in immune cells, leading to a reduction in the production of inflammatory mediators.[3] In vitro studies have shown that dithranol can inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-alpha from human monocytes.[5]
- Generation of Reactive Oxygen Species (ROS): Dithranol accumulates in the mitochondria of keratinocytes, leading to the generation of ROS.[2][5] This oxidative stress can induce apoptosis (programmed cell death) in hyperproliferative keratinocytes, helping to reduce the thickness of psoriatic plaques.[3][6]

## Signaling Pathways

Dithranol's mechanism of action involves the modulation of several signaling pathways crucial to the pathogenesis of psoriasis. The following diagram illustrates a proposed mechanism.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dithranol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Anthralin? [synapse.patsnap.com]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. benchchem.com [benchchem.com]
- 6. The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Anthralin (Dithranol) Efficacy in Psoriasis Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665566#comparing-anthralin-efficacy-with-dithranol-in-psoriasis-models\]](https://www.benchchem.com/product/b1665566#comparing-anthralin-efficacy-with-dithranol-in-psoriasis-models)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)